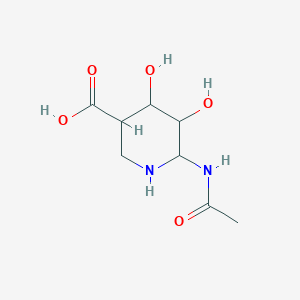
2-Acetamido-3,4-dihydroxy-5-carboxypiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Siastatin B is a natural product 1-N-iminosugar, first identified in 1974 from a Streptomyces verticillus culture by Umezewa and co-workers . This iminosugar is a geminal diamine, in which the anomeric carbon is replaced by a nitrogen, and the 2-position has an N-acetyl functional group . Siastatin B is a potent and effective inhibitor of three diverse glycosidase classes, namely, sialidases, β-D-glucuronidases, and N-acetyl-glucosaminidases .
Preparation Methods
The enantioselective synthesis of Siastatin B has been achieved using d-ribono-γ-lactone as a chiral educt . The total synthesis elucidated the absolute configuration of Siastatin B as (3S,4S,5R,6R)-6-acetamido-4,5-dihydroxy-3-piperidinecarboxylic acid . The synthetic route involves several stereospecific steps to ensure the correct configuration of the final product .
Chemical Reactions Analysis
Siastatin B undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Siastatin B can lead to the formation of corresponding carboxylic acids, while reduction can yield alcohol derivatives .
Scientific Research Applications
Siastatin B has a wide range of scientific research applications due to its potent inhibitory effects on glycosidases . In chemistry, it is used as a tool to study carbohydrate processing enzymes and their mechanisms . In biology, Siastatin B is employed to investigate the roles of glycosidases in various biological processes . In medicine, it has potential therapeutic applications for treating lysosomal storage disorders, diabetes, tumor metastasis, cystic fibrosis, and viral infections . Additionally, Siastatin B is used in the industry for the development of new glycosidase inhibitors with improved potency and selectivity .
Mechanism of Action
Siastatin B acts as a broad-spectrum glycosidase inhibitor by generating both a hemiaminal and a 3-geminal diol iminosugar (3-GDI), which are directly responsible for enzyme inhibition . The hemiaminal product is the first observation of a natural product that belongs to the noeuromycin class of inhibitors . The 3-GDI represents a new and potent class of iminosugar glycosidase inhibitors . These products bind to the active sites of glycosidases, preventing the enzymes from processing their natural substrates .
Comparison with Similar Compounds
Siastatin B is unique among glycosidase inhibitors due to its broad-spectrum activity and the formation of hemiaminal and 3-GDI products . Similar compounds include other iminosugars like migalastat, miglustat, and miglitol, which are used clinically to treat lysosomal storage disorders and diabetes . These compounds also inhibit glycosidases but may have different specificities and potencies compared to Siastatin B . Additionally, natural products like oseltamivir and zanamivir are sialidase inhibitors used as antiviral therapeutics . Siastatin B’s ability to inhibit multiple glycosidase classes makes it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
6-acetamido-4,5-dihydroxypiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O5/c1-3(11)10-7-6(13)5(12)4(2-9-7)8(14)15/h4-7,9,12-13H,2H2,1H3,(H,10,11)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTKLICLJUKNCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(CN1)C(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
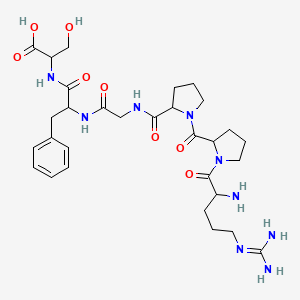
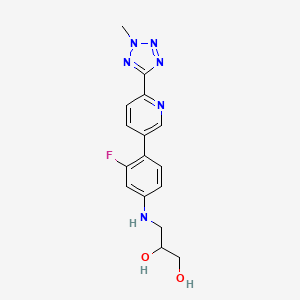
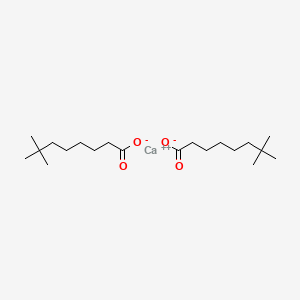
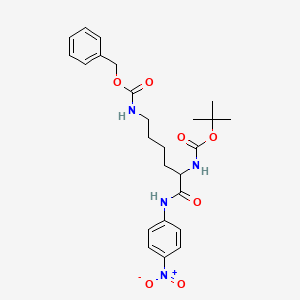
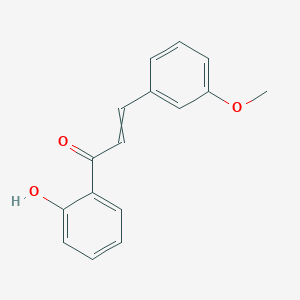
![1-[(4R,5R)-4,5-Dihydroxy-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]pneumocandin A0](/img/structure/B13388691.png)
![1,1,1-Trifluoro-4-[2-(trifluoromethyl)-6,7-dihydro-5H-1-benzopyran-8-yl]but-3-en-2-one](/img/structure/B13388693.png)

![5,10,15,20,25,30,35-Heptakis(azidomethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B13388700.png)
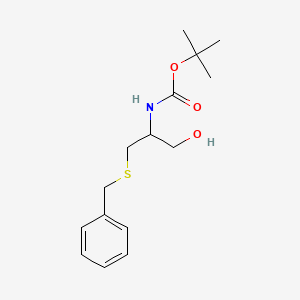
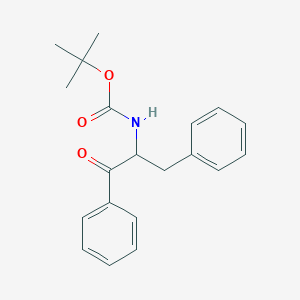
![4-[6-[Bis(2-chloroethyl)amino]-3-methyl-1,2-dihydrobenzimidazol-2-yl]butanoic acid hydrochloride](/img/structure/B13388725.png)
![(2R)-1-[(1S)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene](/img/structure/B13388727.png)
![3-[2-(2-Amino-3-bromoquinolin-7-yl)ethyl]-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol](/img/structure/B13388739.png)
